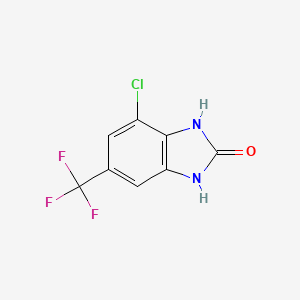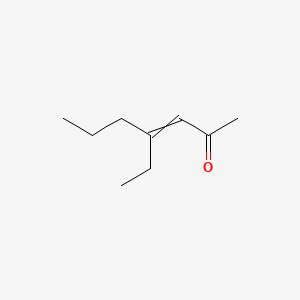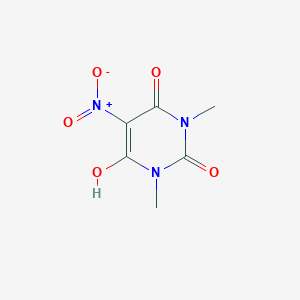
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides and nucleic acids. This specific compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to the pyrimidine ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Nitration of 1,3-dimethyluracil: The starting material, 1,3-dimethyluracil, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Hydroxylation: The nitro derivative is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methyl groups can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 6-oxo-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-hydroxy-1,3-dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyluracil: Lacks the hydroxyl and nitro groups, resulting in different chemical and biological properties.
6-hydroxy-1,3-dimethyluracil: Lacks the nitro group, leading to different reactivity and applications.
5-nitro-1,3-dimethyluracil:
Uniqueness
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
3346-62-1 |
|---|---|
Molecular Formula |
C6H7N3O5 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h10H,1-2H3 |
InChI Key |
LNCMPHONLFYCDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
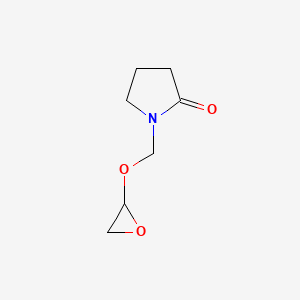

![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)

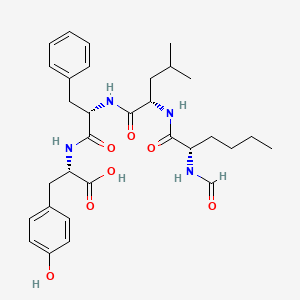
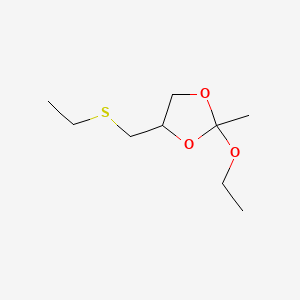
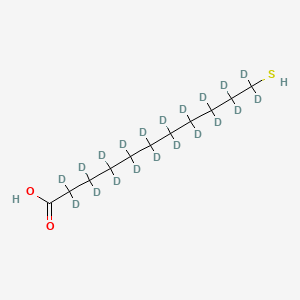
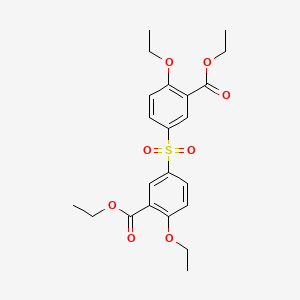
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)


